6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one
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Overview
Description
6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an amino group, a dihydroquinazolinone core, and two methyl groups. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4,4-dimethyl-3-oxobutanoic acid with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3,4-dihydroquinazolin-2(1H)-one: Lacks the amino group, which may result in different reactivity and biological activity.
6-Amino-3,4-dihydroquinazolin-2(1H)-one: Lacks the methyl groups, which can affect its steric properties and interactions.
Uniqueness
6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of both the amino group and the two methyl groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
6-amino-4,4-dimethyl-1,3-dihydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2)7-5-6(11)3-4-8(7)12-9(14)13-10/h3-5H,11H2,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCHNIOTAHZTBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N)NC(=O)N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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